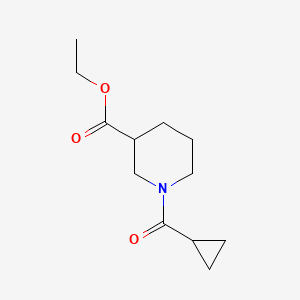

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

Description

Historical Context and Discovery

The development of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate emerged from the broader evolution of piperidine-based chemistry in pharmaceutical research. While specific discovery details remain proprietary to various research institutions, the compound's emergence can be traced to systematic efforts in the early 2000s to develop novel heterocyclic building blocks for medicinal chemistry applications. The compound was officially catalogued in chemical databases with the Chemical Abstracts Service number 1153068-27-9, marking its formal recognition in the scientific literature.

The historical significance of this compound is intrinsically linked to the evolution of structure-based drug design methodologies. As pharmaceutical researchers sought to develop more sophisticated approaches to target specific biological pathways, compounds like ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate became valuable due to their ability to serve as versatile synthetic intermediates. The compound's development coincided with advances in understanding the relationship between molecular structure and biological activity, particularly in the context of enzyme inhibition and receptor binding studies.

Research documentation indicates that the compound was first synthesized as part of broader investigations into cyclopropyl-containing molecules and their potential therapeutic applications. The integration of cyclopropyl groups into pharmaceutical compounds had gained considerable attention due to their unique steric and electronic properties, which could enhance biological activity while maintaining favorable pharmacokinetic profiles. The specific combination of the cyclopropyl group with the piperidine carboxylate framework represented a strategic approach to developing compounds with enhanced binding affinity and selectivity for specific biological targets.

Significance in Organic and Medicinal Chemistry

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate occupies a particularly important position in medicinal chemistry due to its structural characteristics and versatile synthetic utility. The compound belongs to the broader class of piperidine derivatives, which are known for their diverse biological activities and widespread use in pharmaceutical applications. The specific structural features of this compound make it especially valuable for developing novel therapeutic agents, particularly in the field of enzyme inhibition.

The molecular architecture of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate incorporates several key structural elements that contribute to its significance in medicinal chemistry. The piperidine ring system provides a rigid scaffold that can facilitate specific molecular interactions with biological targets, while the cyclopropyl group introduces unique steric constraints that can enhance selectivity and potency. The ethyl ester functionality serves as a protecting group that can be readily modified to introduce additional functional diversity or to optimize pharmacokinetic properties.

Recent research has demonstrated the particular importance of this compound in the development of Human Immunodeficiency Virus protease inhibitors. Studies have shown that compounds incorporating piperidine scaffolds as primary ligands, combined with cyclopropyl groups, exhibit excellent inhibitory activity against Human Immunodeficiency Virus protease with half maximal inhibitory concentration values below 20 nanomolar. The research specifically highlighted how the piperidine-3-carboxamide moiety, derived from compounds like ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate, demonstrated superior binding interactions compared to alternative heterocyclic systems.

The compound's significance extends beyond its direct therapeutic applications to encompass its role as a synthetic building block. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for drug discovery programs. The cyclopropyl group provides unique reactivity patterns that can be exploited for selective transformations, while the piperidine ring and ester functionality offer additional sites for chemical modification and optimization.

General Applications in Research

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate finds extensive application across multiple research domains, reflecting its versatility as both a synthetic intermediate and a pharmacological tool compound. The primary research applications center on its utility in pharmaceutical chemistry, where it serves as a key building block for the synthesis of biologically active compounds with potential therapeutic applications.

In pharmaceutical research, the compound has been extensively utilized in the development of protease inhibitors, particularly for Human Immunodeficiency Virus treatment. Research investigations have demonstrated that modifications of the base structure can lead to compounds with enhanced potency and selectivity profiles. The compound serves as a starting material for the synthesis of diverse analogues, allowing researchers to systematically explore structure-activity relationships and optimize biological activity.

The compound also plays a significant role in synthetic organic chemistry research, where it serves as a model system for developing new synthetic methodologies. The unique combination of functional groups present in the molecule provides opportunities for exploring novel chemical transformations and developing more efficient synthetic routes to complex heterocyclic compounds. Research groups have utilized the compound to investigate cyclopropylation reactions, piperidine functionalization strategies, and ester modification techniques.

In chemical biology applications, ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate serves as a valuable probe compound for studying biological systems. Its structural features make it suitable for investigating enzyme-substrate interactions, receptor binding mechanisms, and cellular uptake processes. The compound's relatively straightforward synthesis and well-characterized properties make it an attractive choice for biological screening programs and mechanistic studies.

The compound's applications in process chemistry research have also proven valuable, particularly in developing scalable synthetic routes for pharmaceutical manufacturing. The relatively straightforward synthetic approach to ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate makes it an attractive target for process optimization studies, where researchers investigate methods to improve yield, reduce costs, and minimize environmental impact.

Properties

IUPAC Name |

ethyl 1-(cyclopropanecarbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-2-16-12(15)10-4-3-7-13(8-10)11(14)9-5-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSKOXMJKSBMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Method for 1-Hydroxycyclopropanecarboxylic Acid and Its Esters

A recent patented method (CN110862311A) describes an improved synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters, which are essential precursors for the target compound. This method addresses limitations in older routes, such as harsh conditions, low yields (10-20%), and environmental concerns.

Reaction Scheme and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization and hydroxylation | 1-Aminocyclopropyl formate dissolved in aqueous sulfuric acid; sodium nitrite added at 0–5 °C; reaction at 15–30 °C for 0.5–1 h | Molar ratio sulfuric acid:compound ~1:1; sodium nitrite:compound ~1:1 |

| 2 | Dropwise addition to refluxing sulfuric acid aqueous solution | Sulfuric acid solution (1.0–1.1 molar ratio to compound) heated to reflux; reaction solution from step 1 added slowly | Controls reaction time to avoid ring opening |

| 3 | Extraction and purification | Ethyl acetate extraction; drying over MgSO4; filtration and concentration | Yields compound 2 (protected hydroxycyclopropyl ester) |

| 4 | Deprotection of ester group | Compound 2 dissolved in tetrahydrofuran/water (2–3:1); base (LiOH, NaOH, or KOH) added in batches; reaction at 20–40 °C | Base molar ratio 8–12:1; avoids cyclopropane ring opening |

| 5 | Final extraction and isolation | Reaction cooled; pH adjusted to 5–6 with HCl; ethyl acetate extraction; drying and concentration | Yields 1-hydroxycyclopropanecarboxylic acid (compound 3) |

Advantages and Yields

- The method uses mild, controllable conditions avoiding harsh reagents like metallic sodium or bromine.

- Total yield of 1-hydroxycyclopropanecarboxylic acid reaches 60–70%.

- Simple post-treatment with minimal waste and environmental impact.

- Suitable for industrial scale-up due to operational simplicity and safety.

Coupling to Form Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

While direct detailed procedures for coupling 1-hydroxycyclopropanecarboxylate to the piperidine ring to form Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate are less explicitly documented in open literature, the general approach involves:

- Activation of the cyclopropanecarboxylic acid derivative (e.g., as an acid chloride or anhydride).

- N-acylation of the piperidine nitrogen in ethyl 3-carboxylate piperidine.

- Control of reaction conditions to preserve the cyclopropane ring integrity.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting Material | 1-Aminocyclopropyl formate |

| Key Intermediate | 1-Hydroxycyclopropanecarboxylic acid or ester |

| Catalysts/Reagents | Sodium nitrite, sulfuric acid, base (LiOH, NaOH, KOH) |

| Reaction Medium | Aqueous sulfuric acid, tetrahydrofuran/water mixture |

| Temperature Range | 0–5 °C for diazotization; 15–30 °C for reaction; reflux for acid treatment; 20–40 °C for deprotection |

| Yield | 60–70% for hydroxycyclopropanecarboxylic acid |

| Purification | Ethyl acetate extraction, drying, filtration, concentration |

| Advantages | Mild conditions, scalable, environmentally friendly, high purity |

Research Findings and Industrial Relevance

- The patented method provides a significant improvement over older methods that used metallic sodium and bromine, which were hazardous and low-yielding.

- The controlled addition of reaction mixtures and optimized molar ratios reduce side reactions such as ring opening.

- The method's scalability and mild conditions make it suitable for pharmaceutical intermediate production.

- Preservation of the cyclopropane ring is critical, as its strain and reactivity can lead to degradation under harsh conditions.

- The final compound's purity depends heavily on careful control of pH and extraction steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride

Substitution: Nucleophilic substitution reactions at the piperidine ring using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate has been identified as a potential building block in the synthesis of pharmaceutical agents. Its structural characteristics suggest it could interact with various biological targets, making it suitable for drug development aimed at treating central nervous system disorders.

- Case Study Example : Preliminary studies have indicated that derivatives of this compound exhibit anti-parasitic properties, suggesting its utility in developing treatments for parasitic infections. Further research is required to elucidate the specific mechanisms through which these effects occur.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies. Its ability to undergo various chemical reactions, including oxidation and reduction, enhances its versatility in organic chemistry.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Can be oxidized to form ketones or acids | Corresponding ketones or carboxylic acids |

| Reduction | Reduction can yield alcohol derivatives | Alcohols with potential bioactivity |

| Substitution | Nucleophilic substitution at functional groups | New derivatives with varied activities |

Pharmacology

Research into the pharmacological properties of Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate has revealed its potential as a modulator of receptor-ligand interactions. This could lead to the development of drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Cyclopropane vs.

- Ester Position : Ethyl esters at the 3-position (as in the target compound) versus 4-position (e.g., Ethyl 1-Boc-3-piperidinecarboxylate) alter steric accessibility during reactions .

Biological Activity

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate (ECPPC) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological implications based on existing research.

- Molecular Formula : C₁₂H₁₉NO₃

- Molecular Weight : 225.28 g/mol

- Appearance : Solid

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Synthesis and Characterization

ECPPC can be synthesized through a multi-step reaction involving cyclopropanecarboxylic acid derivatives and piperidine. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

The biological activity of ECPPC is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that ECPPC may act as an inhibitor for certain enzymes, potentially influencing metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that ECPPC exhibits:

- Antimicrobial Activity : ECPPC has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Research indicates that ECPPC can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MCF-7 | 10 | |

| Cytotoxicity | A2780cis (Ovarian Cancer) | 12 |

Case Studies

-

Anticancer Activity :

A study conducted on the MCF-7 breast cancer cell line revealed that ECPPC inhibited cell proliferation with an IC50 value of 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins. -

Antimicrobial Efficacy :

In a separate study, ECPPC was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant antimicrobial activity with an IC50 value of 15 µM, suggesting its potential for development into a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : Prioritize stepwise coupling of the cyclopropanecarbonyl group to the piperidine core via acyl transfer reactions. Use tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen to prevent side reactions during esterification . Purification via column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) is recommended for isolating the esterified product. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. For yield optimization, screen catalysts (e.g., DMAP, HOBt) and solvents (e.g., DCM, THF) under anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate?

- Methodological Answer :

- NMR : Use - and -NMR to confirm ester and carbonyl groups. The cyclopropane proton signals typically appear as multiplet peaks between δ 1.0–1.5 ppm, while the piperidine ring protons resonate at δ 2.5–3.5 ppm .

- IR : Identify carbonyl stretches (C=O) at ~1730 cm (ester) and ~1680 cm (amide) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement protocols should account for potential disorder in the cyclopropane or ester moieties .

Q. How can researchers safely handle Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate during synthesis?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Store the compound in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for piperidine-derived esters like Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate?

- Methodological Answer : Cross-validate data using multiple refinement software (e.g., SHELXL vs. Olex2). For disordered structures, apply restraints to bond lengths and angles. Compare experimental results with density functional theory (DFT)-optimized geometries to identify systematic errors. Discrepancies in torsion angles >5° may indicate conformational flexibility requiring dynamic crystallography analysis .

Q. How can computational modeling predict the reactivity of Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electrophilic regions at the carbonyl carbon. Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) can model hydrolysis kinetics. Validate predictions experimentally via -NMR monitoring of ester degradation under acidic/basic conditions .

Q. What experimental designs validate the biological activity of Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate in target binding studies?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () to enzymes like cyclooxygenase or proteases.

- Docking Studies : Use AutoDock Vina to simulate interactions with active sites, prioritizing hydrogen bonding with the carbonyl group and steric fit within hydrophobic pockets.

- SAR Analysis : Synthesize analogs (e.g., methyl ester or Boc-protected variants) to correlate structural modifications with activity shifts .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze spectroscopic data to ensure reproducibility?

- Methodological Answer :

- NMR : Report coupling constants () to ±0.1 Hz and chemical shifts to ±0.01 ppm. Use triplicate measurements for integration values.

- X-ray : Include -values (, ) and Flack parameters for chiral centers. Data tables should list bond lengths/angles with estimated standard deviations (ESDs) .

Q. What criteria distinguish high-quality crystallographic data for publication?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.